Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride
CAS No.:
Cat. No.: VC20463871
Molecular Formula: C11H23ClN2O3
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClN2O3 |
|---|---|
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O3.ClH/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4;/h5-8,12H2,1-4H3;1H |
| Standard InChI Key | QCBSTDWKHRIKTC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic name tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride denotes a bicyclic structure comprising:
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A azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).
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A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine functionality.
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3-Ethoxy and 3-aminomethyl substituents on the azetidine ring, introducing steric and electronic complexity.
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A hydrochloride counterion to stabilize the amine group.
The molecular formula is , with a molecular weight of 292.8 g/mol .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous Boc-protected azetidines exhibit characteristic NMR and IR signatures:
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NMR: Peaks at 1.4 ppm (Boc tert-butyl group), 3.4–4.2 ppm (azetidine ring protons and ethoxy methylene), and 8.1–8.3 ppm (amine hydrochloride protons) .
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IR: Stretching vibrations at 1680–1720 cm (carbamate C=O) and 3300–3500 cm (N-H of ammonium chloride) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Boc-protected azetidines typically involves multi-step sequences, as illustrated in patent CN111362852A :
Step 1: Protection of the Azetidine Amine
Azetidine derivatives are protected using di-tert-butyl dicarbonate () in the presence of a base (e.g., sodium bicarbonate):
Conditions: Dichloromethane (DCM) or ethyl acetate solvent, 10–40°C, 3–4 hours .
Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt:
Optimization Challenges
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Solvent Selection: Traditional methods use dioxane or dimethyl sulfoxide (DMSO), which pose environmental and safety risks . Modern approaches favor ethyl acetate or dichloromethane for improved sustainability.
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Impurity Control: Over-oxidation during ethoxylation or incomplete Boc protection can reduce yields. Patent CN102026999 reports yields of 85–91% for analogous compounds through careful pH control and crystallization .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 33.1 mg/mL (predicted) | |
| Log P (octanol/water) | 0.47 (predicted) | |
| Melting Point | 120–125°C (estimated) |
The hydrochloride salt enhances water solubility compared to the free base, facilitating purification and handling .
Thermal and Chemical Stability
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Thermal Decomposition: The Boc group decomposes above 150°C, releasing CO and forming tert-butyl alcohol .
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Acid Sensitivity: Exposure to strong acids (e.g., HCl in dioxane) cleaves the Boc protecting group, regenerating the free amine .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Boc-protected azetidines are pivotal in constructing bioactive molecules, including:
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Antiviral Agents: Azetidine moieties are incorporated into protease inhibitors targeting viral replication .
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Anticancer Drugs: The rigidity of the azetidine ring enhances binding affinity to kinase targets .
Case Study: Analogue Synthesis
In a documented procedure , tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) was coupled with carboxylic acids using EDCI/HOBt, yielding amide derivatives with antitumor activity. This suggests potential applications for the target compound in similar conjugates.
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